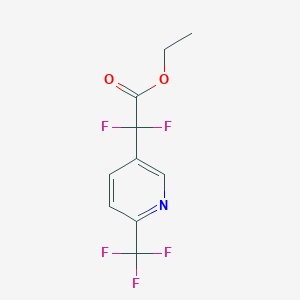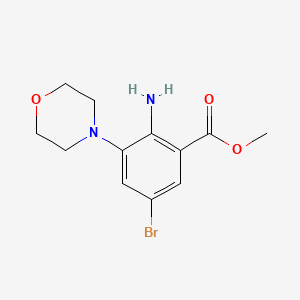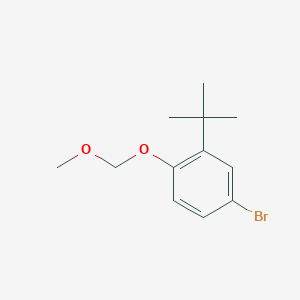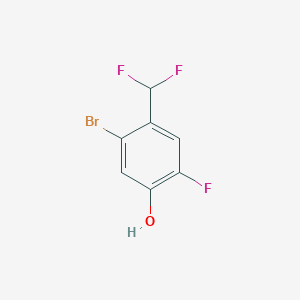
5-Bromo-4-(difluoromethyl)-2-fluorophenol
Übersicht
Beschreibung
5-Bromo-4-(difluoromethyl)-2-fluorophenol (5-Br-4-DFMFP) is a fluorinated phenol compound that has been widely studied for its various biological and chemical properties. It is a colorless, water-soluble compound that is commonly used as a reagent in organic synthesis. 5-Br-4-DFMFP has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(difluoromethyl)-2-fluorophenol has been used in a variety of scientific research applications, including medicinal chemistry, analytical chemistry, and biochemistry. In medicinal chemistry, 5-Bromo-4-(difluoromethyl)-2-fluorophenol has been used as a reagent in the synthesis of various pharmaceuticals, such as non-steroidal anti-inflammatory drugs and inhibitors of the enzyme dihydrofolate reductase. In analytical chemistry, 5-Bromo-4-(difluoromethyl)-2-fluorophenol has been used as a reagent in the synthesis of various fluorescent dyes, such as fluorescein and rhodamine. In biochemistry, 5-Bromo-4-(difluoromethyl)-2-fluorophenol has been used as a reagent in the synthesis of various enzymes, such as proteases and phosphatases.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-fluorophenol is not fully understood, but it is believed to involve the formation of a bromonium ion intermediate. The bromonium ion intermediate is believed to be formed through the reaction of the bromine atom with the π-bond of the 4-fluorophenol molecule. The bromonium ion intermediate is then believed to react with the difluoromethylating agent to form the 5-Bromo-4-(difluoromethyl)-2-fluorophenol molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-(difluoromethyl)-2-fluorophenol are not fully understood, but it is believed to have a variety of effects on the body. It is believed to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. It is also believed to inhibit the enzyme protease, which is involved in the breakdown of proteins. In addition, 5-Bromo-4-(difluoromethyl)-2-fluorophenol is believed to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-4-(difluoromethyl)-2-fluorophenol is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and is readily available. It is also relatively stable, making it suitable for use in a variety of experiments. However, it is important to note that 5-Bromo-4-(difluoromethyl)-2-fluorophenol is a highly toxic compound and should be handled with care. In addition, it is important to note that 5-Bromo-4-(difluoromethyl)-2-fluorophenol is not suitable for use in experiments involving humans or animals.
Zukünftige Richtungen
There are a variety of potential future directions for the study of 5-Bromo-4-(difluoromethyl)-2-fluorophenol. One potential future direction is to further investigate its potential applications in medicinal chemistry, such as the synthesis of new pharmaceuticals and inhibitors of the enzyme dihydrofolate reductase. Another potential future direction is to further investigate its potential applications in analytical chemistry, such as the synthesis of new fluorescent dyes. A third potential future direction is to further investigate its potential applications in biochemistry, such
Eigenschaften
IUPAC Name |
5-bromo-4-(difluoromethyl)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-2-6(12)5(9)1-3(4)7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVRLUNTDJPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(difluoromethyl)-2-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




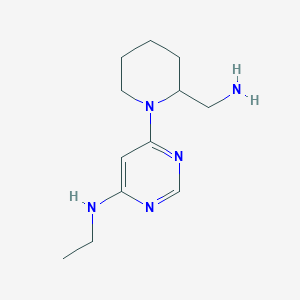


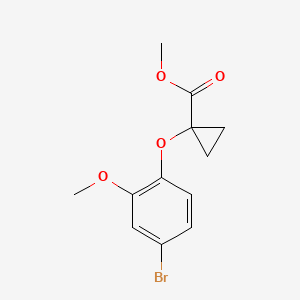
![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)
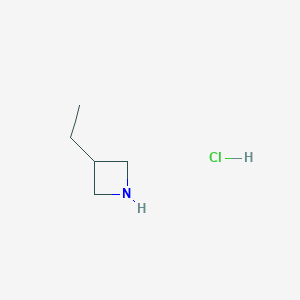
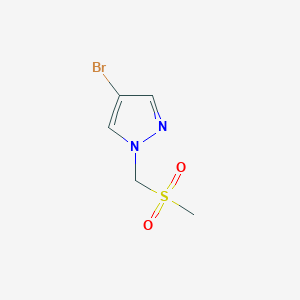
![S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B1477834.png)
